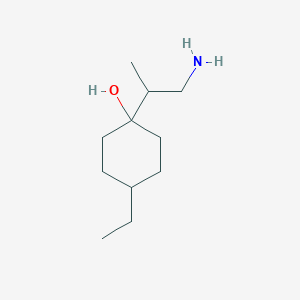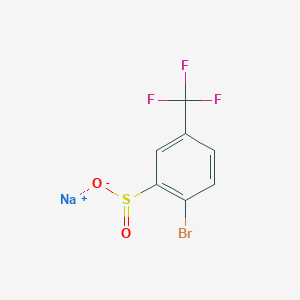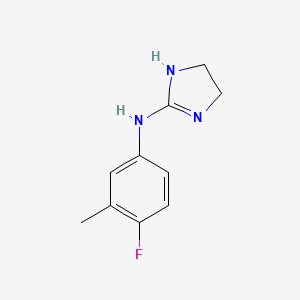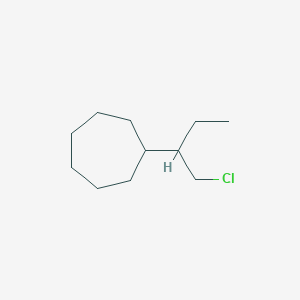
(1-Chlorobutan-2-yl)cycloheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chlorobutan-2-yl)cycloheptane is an organic compound with the molecular formula C11H21Cl. It is a derivative of cycloheptane, where a butyl group is substituted with a chlorine atom at the second position. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with single bonds between carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chlorobutan-2-yl)cycloheptane can be achieved through various methods. One common approach involves the nucleophilic cyclopropanation of 1,2-diketones with bis(iodozincio)methane, followed by an oxy-Cope rearrangement . This method allows for the stereoselective formation of cycloheptane rings.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts such as CuCl2 can facilitate the coupling of unactivated C(sp3)-H bonds with electron-deficient olefins . This method leverages Ligand-to-Metal Charge Transfer (LMCT) to generate chlorine radicals, which act as powerful hydrogen atom transfer reagents.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Chlorobutan-2-yl)cycloheptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, forming butylcycloheptane.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) can be employed.
Major Products
Oxidation: Alcohols or ketones.
Reduction: Butylcycloheptane.
Substitution: Various substituted cycloheptanes depending on the nucleophile used.
Applications De Recherche Scientifique
(1-Chlorobutan-2-yl)cycloheptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving the interaction of cycloalkanes with biological systems.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (1-Chlorobutan-2-yl)cycloheptane involves its interaction with molecular targets through various pathways. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The cycloheptane ring provides a stable framework that can undergo further chemical modifications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane: A six-membered ring cycloalkane.
Cyclooctane: An eight-membered ring cycloalkane.
Cyclopentane: A five-membered ring cycloalkane.
Uniqueness
(1-Chlorobutan-2-yl)cycloheptane is unique due to its seven-membered ring structure and the presence of a chlorine-substituted butyl group. This combination provides distinct chemical properties and reactivity compared to other cycloalkanes .
Propriétés
Formule moléculaire |
C11H21Cl |
|---|---|
Poids moléculaire |
188.74 g/mol |
Nom IUPAC |
1-chlorobutan-2-ylcycloheptane |
InChI |
InChI=1S/C11H21Cl/c1-2-10(9-12)11-7-5-3-4-6-8-11/h10-11H,2-9H2,1H3 |
Clé InChI |
NBPNBCKRQZDKDP-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCl)C1CCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



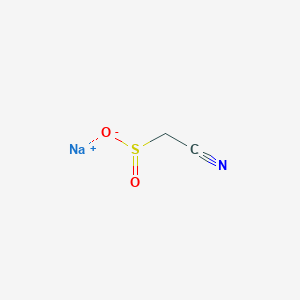

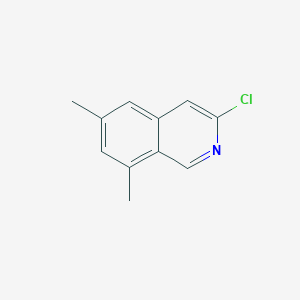
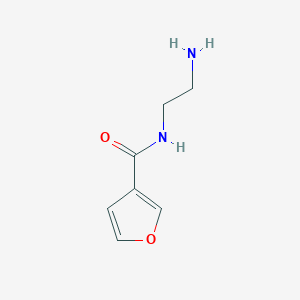

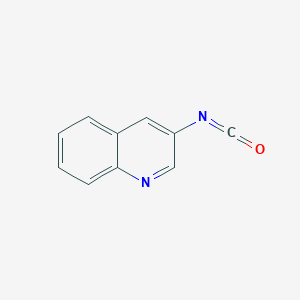
![Bicyclo[3.2.0]heptan-6-amine](/img/structure/B13182581.png)
![1-Methyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13182583.png)
